[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate
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Overview
Description
[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate is a complex organic compound characterized by multiple hydroxyl groups and sulfonyloxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate involves multiple steps, including the protection of hydroxyl groups, sulfonylation, and glycosylation reactions. The reaction conditions typically require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove sulfonyl groups or convert ketones to alcohols.
Substitution: The sulfonyloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The precise molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Dichloromethane: Shares similar solvating properties and is used in various chemical reactions.
Uniqueness
[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate stands out due to its complex structure and multifunctional groups, which provide unique reactivity and versatility in scientific research and industrial applications .
Properties
CAS No. |
56489-39-5 |
---|---|
Molecular Formula |
C57H88O17S3 |
Molecular Weight |
1141.5 g/mol |
IUPAC Name |
[6-[3,4-dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C57H88O17S3/c1-28(2)37-19-40(31(7)8)52(41(20-37)32(9)10)75(63,64)69-25-46-48(58)50(60)51(61)56(72-46)74-57(27-71-77(67,68)54-44(35(15)16)23-39(30(5)6)24-45(54)36(17)18)55(62)49(59)47(73-57)26-70-76(65,66)53-42(33(11)12)21-38(29(3)4)22-43(53)34(13)14/h19-24,28-36,46-51,55-56,58-62H,25-27H2,1-18H3 |
InChI Key |
MFGWQFWLBGBZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COS(=O)(=O)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)O)O)COS(=O)(=O)C5=C(C=C(C=C5C(C)C)C(C)C)C(C)C)O)O)O)C(C)C |
Origin of Product |
United States |
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